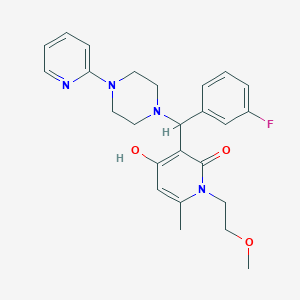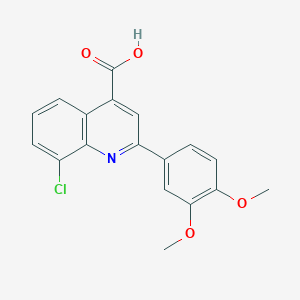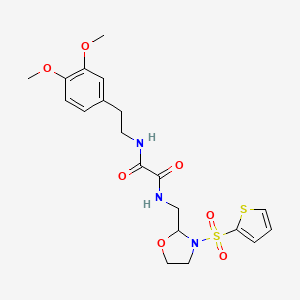
3-(2-chlorobenzyl)-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the 2-chlorobenzyl group, and the attachment of the 4-(trifluoromethoxy)phenyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the benzyl group, and the trifluoromethoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrimidine ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Structural Modification
Researchers have conducted extensive studies on the synthesis and structural modification of related compounds to improve their bioavailability and activity. For instance, Palanki et al. (2000) investigated the structure-activity relationship of a similar compound, focusing on modifications to the pyrimidine portion to enhance oral bioavailability. Their study demonstrated the critical nature of specific substitutions for maintaining activity and improving bioavailability, highlighting the compound's versatility in drug development processes (Palanki et al., 2000).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities, including anti-inflammatory, analgesic, and anti-microbial properties. Abu‐Hashem et al. (2020) synthesized novel derivatives demonstrating significant anti-inflammatory and analgesic activities, indicating the compound's potential as a basis for developing new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, compounds derived from similar synthesis processes have shown promising antimicrobial activity against various pathogens, suggesting potential applications in addressing antibiotic resistance (Limban et al., 2011).
Material Science Applications
Beyond pharmacological applications, related compounds have been explored for material science applications, such as the development of aromatic polyamides and polyimides with high thermal stability and solubility. These materials have potential applications in high-performance polymers, indicating the compound's relevance in material science (Yang & Lin, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O4/c20-15-4-2-1-3-11(15)10-26-17(28)14(9-24-18(26)29)16(27)25-12-5-7-13(8-6-12)30-19(21,22)23/h1-9H,10H2,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIOYXSZLRNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

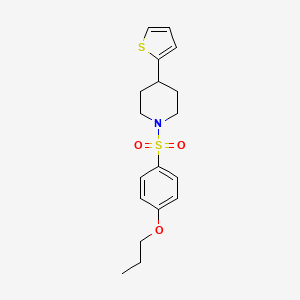
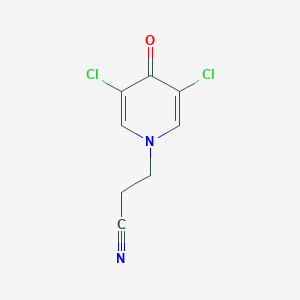
![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)
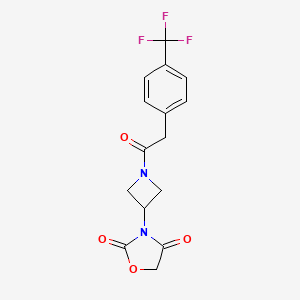
![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)
